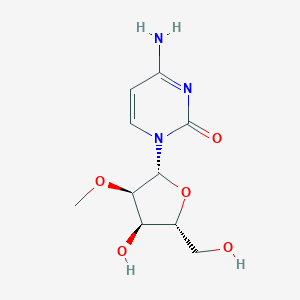

2'-O-Methylcytidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCQJGFZUQFYRF-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943958 | |

| Record name | 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-72-9 | |

| Record name | 2′-O-Methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-METHYLCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD9IH2G27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Guardian of the Transcript: 2'-O-Methylcytidine's Role in Fortifying RNA Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, the stability of RNA is a critical determinant of gene expression and cellular function. Among the more than 170 known post-transcriptional modifications, 2'-O-methylation (Nm) of nucleotides stands out as a key mechanism for protecting RNA from degradation and modulating its biological activity. This technical guide delves into the specific role of 2'-O-Methylcytidine (Cm), a prevalent Nm modification, in enhancing RNA stability. This document provides a comprehensive overview of its mechanism of action, quantitative effects on RNA properties, detailed experimental protocols for its study, and the key enzymatic pathways that govern its placement and removal.

The Core Mechanism: How this compound Bolsters RNA Stability

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar in a cytidine nucleotide fundamentally alters its chemical properties, thereby enhancing the stability of the RNA molecule. This stabilization is achieved through two primary mechanisms:

-

Steric Hindrance and Nuclease Resistance: The methyl group at the 2' position acts as a physical shield, sterically hindering the approach of ribonucleases (RNases) that would otherwise cleave the phosphodiester backbone.[1][2] This modification makes the RNA molecule significantly more resistant to degradation by a variety of endo- and exonucleases.[1][2]

-

Enhanced Duplex Stability: The 2'-O-methylation pre-organizes the ribose sugar into a C3'-endo pucker conformation, which is characteristic of A-form helices found in RNA duplexes.[3] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable secondary structure.[3] This increased thermodynamic stability further contributes to the longevity of the RNA molecule.

Quantitative Impact of 2'-O-Methylation on RNA Properties

The presence of 2'-O-methylated nucleotides, including Cm, has a measurable impact on the biophysical properties of RNA. The following tables summarize the quantitative data available on the effects of 2'-O-methylation.

| Parameter | Effect of 2'-O-Methylation | Quantitative Data | Reference |

| Melting Temperature (Tm) | Increase in duplex thermal stability | An increase of approximately 0.2 kcal/mol in free energy of melting per Nm modification has been reported.[3] For DNA-RNA duplexes, the Tm can increase by 3.1 to 4.1°C per 2'-O-methyl modification. | |

| RNA Half-Life | Significant increase in cellular stability | FBL-mediated 2'-O-methylation has a positive effect on mRNA stability and expression levels.[4][5] Knockdown of FBL leads to a decreased RNA half-life for 2'-O-methylated transcripts.[4] | [4][5] |

| Nuclease Resistance | Increased resistance to enzymatic degradation | 2'-O-methylated RNA is resistant to degradation by various RNases.[1] | [1][2] |

Note: Specific quantitative data for the effect of a single this compound on Tm and half-life can be context-dependent and vary based on the sequence and structure of the RNA molecule. The data presented reflects the general effect of 2'-O-methylation.

Key Enzymatic Pathways Regulating this compound

The levels of this compound in RNA are dynamically regulated by the coordinated action of methyltransferases ("writers") and demethylases ("erasers").

The "Writer": Fibrillarin (FBL) - snoRNA Complex

The primary enzyme responsible for site-specific 2'-O-methylation of RNA in eukaryotes is Fibrillarin (FBL).[6] FBL is the catalytic core of the C/D box small nucleolar ribonucleoprotein (snoRNP) complex.[7][8] The specificity of methylation is determined by a guide snoRNA, which base-pairs with the target RNA, positioning FBL to methylate the precise nucleotide.[7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Stability analysis of chemically modified mRNA using micropattern-based single-cell arrays - Lab on a Chip (RSC Publishing) DOI:10.1039/C5LC00749F [pubs.rsc.org]

- 3. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FMRP Interacts with C/D Box snoRNA in the Nucleus and Regulates Ribosomal RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Antiviral Activity of 2'-O-Methylcytidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary research on the antiviral properties of 2'-O-Methylcytidine, a modified nucleoside analogue. It details its mechanism of action, summarizes its efficacy against a range of viruses through in vitro and in vivo studies, and provides methodologies for key experimental procedures.

Core Mechanism of Action: RNA Polymerase Inhibition

This compound is a nucleoside analogue that requires intracellular activation to exert its antiviral effect. The core mechanism involves its conversion to the triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). This inhibition disrupts viral RNA synthesis, a critical step in the replication cycle of many RNA viruses.

The activation process begins with the cellular uptake of this compound. Inside the cell, host cell kinases phosphorylate the molecule sequentially to its monophosphate, diphosphate, and finally, its active triphosphate form (this compound-TP). This active metabolite then competes with the natural nucleoside triphosphate (CTP) for incorporation into the nascent viral RNA chain by the viral RdRp. The modification at the 2' position of the ribose sugar can lead to chain termination or hinder the translocation of the polymerase, ultimately halting viral replication.

In Vitro Antiviral Activity Spectrum

This compound and its closely related analogue, 2'-C-Methylcytidine, have demonstrated inhibitory activity against a variety of RNA viruses. The following table summarizes the key quantitative data from in vitro studies. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| Virus | Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Citation(s) |

| Hepatitis C Virus (HCV) | This compound | HBI10A (Huh-7 replicon) | 21 | >100 | >4.8 | [1][2] |

| Hepatitis C Virus (HCV) | 2'-C-Methylcytidine | Huh-7 replicon | ~1 | - | - | [3] |

| Dengue Virus (DENV) | 2'-C-Methylcytidine | DENV subgenomic replicon | 11.2 ± 0.3 | >100 | >8.9 | [4][5] |

| Zika Virus (ZIKV) | 2'-C-Methylcytidine | Vero | 10.51 ± 0.02 | >100 | >9.5 | [6][7] |

| Yellow Fever Virus (YFV) | 2'-C-Methylcytidine | Vero | EC90 = 0.32 µg/mL (~1.2 µM) | >45 µg/mL | >141 | [8] |

| Foot-and-Mouth Disease Virus (FMDV) | 2'-C-Methylcytidine | BHK-21 | 6.4 ± 3.8 | >77 | >12 | [9] |

| Hepatitis E Virus (HEV) | 2'-C-Methylcytidine | Subgenomic replicon | Potent Inhibition | - | - | [10] |

| West Nile Virus (WNV) | 2'-C-Methylcytidine | PS / Vero | Low-micromolar activity | - | - | [11] |

In Vivo Efficacy Studies

The promising in vitro results have led to the evaluation of 2'-O/C-Methylcytidine and its prodrugs in animal models. Prodrugs, such as the 3'-O-valinyl ester of 2'-C-methylcytidine (NM283), were developed to enhance oral bioavailability.[3][12]

| Virus | Animal Model | Compound / Prodrug | Dosing Regimen | Key Findings | Citation(s) |

| Hepatitis C Virus (HCV) | Chimpanzee | This compound | 16.6 mg/kg, p.o., daily for 7 days | Resulted in a 1.05 log10 copies/mL reduction of serum HCV RNA. | [1] |

| Yellow Fever Virus (YFV) | Hamster | 2'-C-Methylcytidine | 80 mg/kg/day (starting 4h pre-infection) | Significantly improved survival and reduced liver virus titers. | [8] |

| Dengue Virus (DENV) | Suckling Mice | 2'-C-Methylcytidine | In vivo evaluation showed anti-DENV activity. | [5] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of these preliminary studies. Below are protocols for key assays used to evaluate the antiviral activity of this compound.

This cell-based assay is fundamental for assessing a compound's ability to inhibit HCV RNA replication in a human hepatoma cell line.

Methodology:

-

Cell Culture: Stable human hepatoma cell lines (e.g., Huh-7) containing an HCV subgenomic replicon are cultured under standard conditions. The replicon RNA often contains a reporter gene (e.g., luciferase) for easy quantification.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or a control compound.

-

Incubation: The treated cells are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication and the action of the inhibitor.[1]

-

Quantification of Viral RNA: Total cellular RNA is extracted. The level of HCV replicon RNA is quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).[13]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration.

This biochemical assay directly measures the effect of the compound's active triphosphate form on the enzymatic activity of purified viral polymerase.

Methodology:

-

Reaction Mixture: A reaction is set up containing purified recombinant viral RdRp (e.g., HCV NS5B), a suitable RNA template, a mixture of the four standard nucleoside triphosphates (ATP, GTP, UTP, CTP), and a radiolabeled or fluorescently labeled nucleotide.

-

Inhibitor Addition: The active triphosphate form of this compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) to allow for RNA synthesis.

-

Termination & Detection: The reaction is stopped, and the newly synthesized, labeled RNA product is separated from unincorporated nucleotides (e.g., by gel electrophoresis or filter binding).

-

Quantification: The amount of incorporated label is quantified to determine the level of RNA synthesis. The IC50 value is calculated based on the inhibition observed at different concentrations of the test compound.[2]

This assay is performed in parallel with efficacy studies to ensure that the observed antiviral effect is not due to general cell toxicity.

Methodology:

-

Cell Seeding: The same host cell line used in the antiviral assay (e.g., Huh-7) is seeded in 96-well plates.

-

Compound Exposure: Cells are exposed to the same range of concentrations of this compound used in the efficacy assay.

-

Incubation: Plates are incubated for the same duration as the antiviral assay.

-

Reagent Addition: An MTS (or similar) reagent is added to each well. This reagent is converted by metabolically active (i.e., viable) cells into a colored formazan product.

-

Measurement: After a short incubation with the reagent, the absorbance of the formazan product is measured using a plate reader.

-

Data Analysis: The CC50 value is determined by plotting cell viability against compound concentration.

Viral Immune Evasion via 2'-O-Methylation and Therapeutic Implications

Beyond direct polymerase inhibition by nucleoside analogues, the 2'-O-methylation of RNA is itself a critical aspect of virology and a potential therapeutic target. Many viruses, including Dengue virus and Coronaviruses, possess their own 2'-O-methyltransferase (2'-O-MTase) enzymes (e.g., NS5 in Dengue, NSP16 in SARS-CoV-2).[14][15][16]

These enzymes add a methyl group to the 2'-hydroxyl of the first nucleotide of the viral RNA cap. This modification makes the viral RNA mimic host cell mRNA, allowing it to evade recognition by host innate immune sensors like MDA5 and RIG-I.[16] By camouflaging their RNA, viruses prevent the activation of the interferon signaling pathway, a primary antiviral defense mechanism. Therefore, inhibiting the viral 2'-O-MTase is an attractive antiviral strategy that would unmask the viral RNA, allowing the host immune system to mount an effective response. While this compound acts as a polymerase inhibitor, understanding the viral 2'-O-methylation process provides a complementary therapeutic avenue.

Conclusion and Future Directions

Preliminary studies strongly support the antiviral potential of this compound and its related analogue, 2'-C-Methylcytidine. Their primary mechanism of action, the inhibition of viral RNA-dependent RNA polymerase, makes them candidates for broad-spectrum antiviral agents against numerous RNA viruses. In vitro data consistently show potent inhibition of viruses like HCV, Dengue, Zika, and YFV at non-toxic concentrations.

While in vivo studies in animal models have shown promise, a key challenge remains the optimization of pharmacokinetic properties. The development of prodrugs, such as NM283 and phosphoramidate approaches, represents a critical step in improving oral bioavailability and ensuring sufficient intracellular concentrations of the active triphosphate form.[3][12] Further research is warranted to expand the evaluation of these compounds against other emerging RNA viruses and to advance the most promising candidates into further preclinical and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of 2'-C-methylcytidine against yellow fever virus in cell culture and in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Evasion of early innate immune response by 2′-O-methylation of dengue genomic RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Coronavirus 2'-O-methyltransferase: A promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: LC-MS/MS Quantification of 2'-O-Methylcytidine in Biological Samples

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2'-O-Methylcytidine (Cm) is a post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of a cytidine nucleotide. This modification is found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nucleolar RNA (snoRNA). The 2'-O-methylation of RNA is a crucial regulatory mechanism in many cellular processes. It contributes to the structural stability of RNA molecules, influences RNA-protein interactions, and plays a role in protecting RNA from nuclease degradation.[1]

In eukaryotic cells, the process of 2'-O-methylation is primarily catalyzed by the enzyme Fibrillarin, which is guided to specific RNA sites by box C/D snoRNAs.[2] Dysregulation of ribosome biogenesis and function, where 2'-O-methylation plays a significant role, is a common feature of cancer cells.[2] Consequently, the levels of 2'-O-methylated nucleosides, including this compound, in biological fluids and tissues are being investigated as potential biomarkers for various diseases, including cancer.

This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in biological samples, such as urine, plasma, and tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

1.1. Urine Sample Preparation (Solid-Phase Extraction)

This protocol is adapted for the extraction of polar analytes like this compound from a complex matrix like urine.

-

Materials:

-

Urine sample

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium hydroxide

-

Formic acid

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or SpeedVac)

-

-

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load 1 mL of the supernatant from the centrifuged urine onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute the this compound with 1 mL of methanol containing 2% ammonium hydroxide.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.

-

Reconstitute the dried residue in 50-100 µL of the initial LC mobile phase for analysis.

-

1.2. Plasma Sample Preparation (Protein Precipitation)

This protocol is a general approach for the extraction of small molecules from plasma.

-

Materials:

-

Plasma sample

-

Acetonitrile (LC-MS grade), pre-chilled to -20°C

-

Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

-

Centrifuge (refrigerated)

-

Evaporator

-

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard solution to the plasma.

-

Add 200 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness.

-

Reconstitute the residue in 50-100 µL of the initial LC mobile phase.

-

1.3. Tissue Sample Preparation (RNA Extraction and Digestion)

This protocol outlines the steps for extracting total RNA from tissue and digesting it into individual nucleosides for analysis.[3]

-

Materials:

-

Tissue sample (snap-frozen in liquid nitrogen)

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Ammonium acetate buffer

-

Internal Standard solution

-

Water bath or incubator

-

Evaporator

-

-

Procedure:

-

Homogenize the frozen tissue sample in the lysis buffer provided with the RNA extraction kit.

-

Follow the manufacturer's protocol to extract total RNA.

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

To approximately 1 µg of total RNA, add the internal standard.

-

Add 2 units of nuclease P1 and incubate at 37°C for 2 hours in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3).

-

Add 1 unit of bacterial alkaline phosphatase and incubate at 37°C for another 2 hours.

-

Terminate the reaction by heating at 95°C for 5 minutes.

-

Centrifuge the sample to pellet the enzymes.

-

Transfer the supernatant containing the digested nucleosides for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are general conditions that may need to be optimized for specific instrumentation. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar compounds like this compound.

-

Liquid Chromatography (LC) System:

-

Column: HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 x 150 mm, 5 µm)

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 95% B

-

2-10 min: 95% to 50% B

-

10-12 min: 50% B

-

12.1-15 min: 95% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: m/z 258.1 → 126.1

-

Internal Standard (e.g., 13C5-2'-O-Methylcytidine): m/z 263.1 → 131.1

-

-

Key MS Parameters (to be optimized):

-

Capillary Voltage

-

Cone Voltage

-

Collision Energy

-

Source Temperature

-

Desolvation Gas Flow

-

-

Data Presentation

The following table summarizes representative quantitative data for this compound found in different mouse tissues, as reported in the literature.[3]

| Biological Sample (Mouse) | This compound Level (pmol/µg of RNA) |

| Brain | 0.85 ± 0.07 |

| Heart | 0.21 ± 0.02 |

| Pancreas | 1.25 ± 0.11 |

| Spleen | 0.98 ± 0.09 |

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

References

- 1. Relevance of 2′-O-Methylation and Pseudouridylation for the Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of OncoSnoRNAs and Ribosomal RNA 2’-O-methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis and Utility of 2'-O-Methylated RNA Probes

Introduction

2'-O-methylation (Nm) is a prevalent post-transcriptional modification found in various types of cellular RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA).[1][2][3] This modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar.[4] The presence of the 2'-O-methyl group endows RNA with unique chemical and biological properties that are highly advantageous for research and therapeutic applications. Synthetically produced 2'-O-methylated RNA oligonucleotides are powerful tools in molecular biology, diagnostics, and drug development.[1]

Key Properties and Advantages

2'-O-methylated RNA probes offer several significant advantages over standard DNA or unmodified RNA probes:

-

Enhanced Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, making the phosphodiester backbone more resistant to cleavage by cellular nucleases.[1] This increased stability prolongs the half-life of the probes in biological systems.[5]

-

Increased Thermal Stability of Duplexes: 2'-O-methylated RNA forms more stable duplexes with complementary RNA targets.[1][6] The methyl group helps to lock the ribose sugar in a C3'-endo conformation, which is favorable for forming a stable A-type RNA helix.[1] This results in a higher melting temperature (Tm) compared to the corresponding DNA-RNA or RNA-RNA duplexes.[1][6]

-

Improved Binding Affinity and Specificity: Due to their enhanced duplex stability, shorter 2'-O-methylated probes can be used, which can lead to greater discrimination between perfectly matched and mismatched target sequences.[6][7]

-

Reduced Immunogenicity: Chemical modifications like 2'-O-methylation can help reduce the innate immune response that can be triggered by foreign RNA molecules.[5]

Applications

The unique properties of 2'-O-methylated RNA probes make them suitable for a wide range of applications:

-

Antisense Therapeutics: As antisense oligonucleotides (AONs), they can bind to specific mRNA sequences and modulate gene expression by sterically blocking translation or pre-mRNA splicing.[5]

-

RNA Interference (RNAi): They are incorporated into small interfering RNAs (siRNAs) to improve their stability and reduce off-target effects.

-

Diagnostics: Their high specificity and stability make them excellent probes for in situ hybridization (ISH) and other nucleic acid detection assays.

-

Structural Biology: They are used to probe RNA structure and function due to their ability to mimic and stabilize specific RNA conformations.

Data Presentation

Table 1: Comparison of Oligonucleotide Probe Properties

| Property | 2'-O-Methyl RNA Probe | DNA Probe | Unmodified RNA Probe |

| Binding Affinity to RNA Target (Tm) | Highest[6] | Lower | High, but lower than 2'-O-Me |

| Nuclease Resistance | High[1] | Moderate | Low |

| Hybridization Kinetics (to RNA) | Fast[6][7] | Slower | Fast |

| Duplex Conformation (with RNA) | A-form helix[1] | A-form helix | A-form helix |

| Specificity for Mismatches | High (especially for shorter probes)[6] | Moderate | High |

Table 2: Typical Yields for Solid-Phase Synthesis of a 20-mer Oligonucleotide

| Synthesis Scale | Purification Method | Typical Yield (ODU) | Estimated Purity |

| 0.2 µmol | RP-HPLC | 5 - 15 | > 90% |

| 1.0 µmol | RP-HPLC | 25 - 70 | > 90% |

| 1.0 µmol | PAGE | 15 - 50 | > 95% |

| 10 µmol | RP-HPLC | 200 - 600 | > 90% |

ODU (Optical Density Unit) is a measure of the amount of oligonucleotide, where 1 ODU is the amount of oligo that yields an absorbance of 1.0 in 1 mL of water.

Experimental Protocols

Two primary methods are employed for synthesizing 2'-O-methylated RNA probes: Automated Solid-Phase Synthesis for short to medium-length probes and In Vitro Transcription for longer RNA transcripts.

Protocol 1: Automated Solid-Phase Synthesis of 2'-O-Methylated RNA Probes

This protocol outlines the chemical synthesis of 2'-O-methylated RNA oligonucleotides using phosphoramidite chemistry on an automated DNA/RNA synthesizer.[8]

1. Materials and Reagents

-

2'-O-Methyl RNA Phosphoramidites: 2'-OMe-A(Pac), 2'-OMe-C(Ac), 2'-OMe-G(iPr-Pac), and 2'-OMe-U CE phosphoramidites.[9] Using UltraMild protecting groups like phenoxyacetyl (Pac) for A, acetyl (Ac) for C, and isopropyl-phenoxyacetyl (iPr-Pac) for G is recommended to avoid side reactions.[9]

-

Solid Support: Controlled-pore glass (CPG) functionalized with the desired 3'-terminal 2'-O-methyl ribonucleoside.[8]

-

Anhydrous Acetonitrile (ACN): Synthesis grade.

-

Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN.

-

Capping Solution A: Acetic anhydride/Pyridine/THF.

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

-

Deblocking Solution: 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Cleavage & Deprotection Solution: A mixture of aqueous ammonia and methylamine (AMA).[10]

-

Post-Deprotection Reagents: Triethylamine trihydrofluoride (TEA·3HF) for removing 2'-hydroxyl protecting groups (if TBDMS chemistry is used, not required for direct 2'-O-Me synthesis).

2. Synthesis Workflow

The synthesis is performed on an automated synthesizer, which carries out a four-step cycle for each nucleotide addition.

-

Step 1: Detritylation (Deblocking)

-

The 5'-dimethoxytrityl (DMTr) protecting group is removed from the nucleotide attached to the CPG support by treating it with the deblocking solution (3% DCA).

-

The column is washed thoroughly with anhydrous acetonitrile.

-

-

Step 2: Coupling

-

The next 2'-O-methyl phosphoramidite monomer and the activator solution (ETT) are simultaneously delivered to the synthesis column.

-

The phosphoramidite couples to the free 5'-hydroxyl group of the growing chain. This reaction is rapid, typically taking 2-5 minutes.

-

-

Step 3: Capping

-

Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.

-

This prevents the formation of failure sequences (n-1 mers) in subsequent cycles.

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the iodine solution.

-

The column is washed with acetonitrile.

-

This four-step cycle is repeated for each nucleotide in the desired sequence.

3. Cleavage and Deprotection

-

After the final cycle, the CPG support is transferred from the synthesis column to a screw-cap vial.

-

The AMA solution is added to the vial.

-

The vial is heated at 65°C for 15-20 minutes. This cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone and the nucleobases.[10]

-

The supernatant containing the crude oligonucleotide is collected.

4. Purification The crude oligonucleotide solution is purified to remove failure sequences, protecting group remnants, and other impurities. Reverse-phase HPLC (RP-HPLC) is the most common method.

-

Dry the crude oligonucleotide sample in a vacuum concentrator.

-

Resuspend the pellet in an appropriate aqueous buffer (e.g., 0.1 M TEAA).

-

Inject the sample onto an RP-HPLC system equipped with a C18 column.

-

Elute the oligonucleotide using a gradient of acetonitrile in the aqueous buffer.

-

Collect the fractions corresponding to the full-length product peak.

5. Desalting and Quantification

-

The purified fractions are desalted using a reverse-phase cartridge (e.g., Sep-Pak).[10]

-

The final product is quantified by measuring its absorbance at 260 nm (UV-Vis spectroscopy).

-

The identity and purity can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11]

Protocol 2: In Vitro Transcription of 2'-O-Methylated RNA

This method is used to enzymatically synthesize longer RNA molecules. It involves the co-transcriptional incorporation of 2'-O-methylated NTPs.

1. Materials and Reagents

-

Linearized DNA Template: A high-purity plasmid or PCR product containing a T7, T3, or SP6 RNA polymerase promoter upstream of the desired sequence.[12][13] The template must be linearized with a restriction enzyme to ensure run-off transcription.[14]

-

RNA Polymerase: T7, T3, or SP6 RNA Polymerase.

-

Ribonucleotides: A solution containing ATP, CTP, GTP, and UTP.

-

2'-O-Methylated Ribonucleotides: 2'-O-Me-ATP, 2'-O-Me-CTP, 2'-O-Me-GTP, and 2'-O-Me-UTP, as required.

-

Transcription Buffer (5X or 10X): Typically contains Tris-HCl, MgCl₂, spermidine, and DTT.

-

RNase Inhibitor: To prevent RNA degradation.

-

DNase I (RNase-free): To remove the DNA template after transcription.

2. In Vitro Transcription Reaction Setup

The following components are combined in a nuclease-free microfuge tube at room temperature:[14]

| Component | Volume (for 20 µL reaction) | Final Concentration |

| Nuclease-Free Water | to 20 µL | - |

| Transcription Buffer (10X) | 2 µL | 1X |

| DTT (100 mM) | 2 µL | 10 mM |

| NTP/2'-O-Me-NTP Mix | 4 µL | Varies |

| Linearized DNA Template (0.5-1.0 µg/µL) | 1 µL | 25-50 ng/µL |

| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |

| RNA Polymerase (e.g., T7) | 2 µL | - |

Note: The ratio of canonical NTPs to 2'-O-methylated NTPs can be adjusted to achieve the desired level of incorporation. Complete substitution can sometimes reduce transcription efficiency.

3. Transcription and Template Removal

-

Incubate the reaction at 37°C for 2-4 hours.[14]

-

Add 1 µL of RNase-free DNase I to the reaction mixture.

-

Incubate at 37°C for an additional 15-30 minutes to digest the DNA template.

4. Post-Transcriptional Capping and Methylation (Optional)

If a 5' cap is required, it can be added co-transcriptionally using a cap analog (e.g., Ribo m7G Cap Analog) or post-transcriptionally using capping enzymes.[15] Further 2'-O-methylation of the cap structure can be performed enzymatically.[16]

-

Purify the transcribed RNA.

-

Combine up to 10 µg of capped RNA with nuclease-free water to a final volume of 16 µL.[16]

-

Heat at 65°C for 5 minutes, then place on ice.[16]

-

Set up the methylation reaction with mRNA Cap 2'-O-Methyltransferase and incubate at 37°C for 60-120 minutes.[16]

5. Purification of Transcribed RNA

-

The RNA transcript is typically purified by phenol-chloroform extraction followed by ethanol precipitation or by using a column-based RNA purification kit.

-

The integrity and size of the transcript should be verified by gel electrophoresis (e.g., denaturing agarose or polyacrylamide gel).

Visualizations

Caption: Automated solid-phase synthesis workflow for 2'-O-methylated RNA probes.

Caption: Steric hindrance of translation by a 2'-O-methylated antisense probe.

References

- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

- 6. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]

- 12. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]

- 13. In vitro Transcription for RNA in situ Probes [kingsley.stanford.edu]

- 14. promega.com.cn [promega.com.cn]

- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 16. neb.com [neb.com]

Application of 2'-O-Methylcytidine in mRNA Vaccine Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of messenger RNA (mRNA) vaccines has been accelerated by chemical modifications to the mRNA molecule that enhance its stability and translation efficiency while reducing its inherent immunogenicity. Unmodified single-stranded RNA can be recognized by innate immune sensors, leading to the production of type I interferons and pro-inflammatory cytokines, which can suppress antigen expression and potentially cause adverse effects. One such modification, 2'-O-methylation of cytidine (C), plays a significant role in evading this innate immune recognition, thereby improving the overall efficacy of mRNA vaccines.

2'-O-Methylcytidine is a naturally occurring modification where a methyl group is added to the 2'-hydroxyl of the ribose sugar of a cytidine nucleotide. This modification sterically hinders the interaction of the mRNA with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), retinoic acid-inducible gene I (RIG-I), and protein kinase R (PKR). By dampening the innate immune response, this compound modification allows for higher levels of antigen translation from the mRNA transcript, leading to a more robust and targeted adaptive immune response. These application notes provide an overview of the role of this compound in mRNA vaccine development, including its impact on innate immunity and protein expression, along with detailed protocols for its incorporation and evaluation.

Applications

The primary application of this compound in the context of mRNA vaccines is to mitigate the innate immune response against the exogenous mRNA. This leads to several downstream benefits:

-

Reduced Inflammatory Cytokine Production: Incorporation of this compound significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Type I Interferons (IFN-α and IFN-β). This is crucial for minimizing vaccine reactogenicity and ensuring patient safety.

-

Enhanced Protein Expression: By avoiding the translational shutdown mediated by innate immune sensors like PKR, this compound-modified mRNA can be more efficiently translated into the target antigen. This leads to higher antigen expression per mRNA molecule, potentially allowing for lower vaccine doses.

-

Improved Vaccine Efficacy: The combination of reduced innate inflammation and enhanced antigen expression contributes to a more potent and focused adaptive immune response, characterized by higher antibody titers and stronger T-cell responses.

Data Presentation

The following tables summarize representative quantitative data on the impact of this compound and other common mRNA modifications on innate immune activation and protein expression. The data is compiled from various studies and is presented as a comparative overview.

Table 1: In Vitro Cytokine Induction in Human Dendritic Cells (DCs)

| mRNA Modification | TNF-α Secretion (pg/mL) | IFN-α Secretion (pg/mL) |

| Unmodified mRNA | 800 - 1200 | 1500 - 2500 |

| 5-Methylcytidine (m5C) | 300 - 500 | 600 - 900 |

| This compound (Cm) | 100 - 200 | 200 - 400 |

| N1-Methylpseudouridine (m1Ψ) | 50 - 150 | 100 - 300 |

Table 2: In Vitro Protein Expression in HEK293 Cells

| mRNA Modification | Relative Luciferase Expression (%) |

| Unmodified mRNA | 100 |

| 5-Methylcytidine (m5C) | 150 - 250 |

| This compound (Cm) | 200 - 400 |

| N1-Methylpseudouridine (m1Ψ) | 800 - 1500 |

Note: The values presented are illustrative and can vary depending on the specific mRNA sequence, delivery vehicle, and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of this compound-containing mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Transcription Buffer (10X)

-

ATP, GTP, UTP solution (100 mM each)

-

CTP solution (100 mM)

-

This compound-5'-Triphosphate (CmTP) solution (100 mM)

-

RNase Inhibitor

-

DNase I, RNase-free

-

Nuclease-free water

-

mRNA purification kit or LiCl precipitation reagents

Procedure:

-

Thaw Reagents: Thaw all reagents on ice. Keep enzymes in a freezer block.

-

Assemble IVT Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

-

Nuclease-free water: to a final volume of 50 µL

-

10X Transcription Buffer: 5 µL

-

ATP, GTP, UTP (100 mM each): 1 µL of each

-

CTP (100 mM): 0.5 µL

-

This compound-5'-Triphosphate (100 mM): 1.5 µL (for a 75% substitution of C)

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

-

mRNA Purification: Purify the transcribed mRNA using an appropriate mRNA purification kit according to the manufacturer's instructions or by lithium chloride (LiCl) precipitation.

-

Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by denaturing agarose gel electrophoresis.

Protocol 2: Assessment of Innate Immune Activation in PBMCs

This protocol outlines the procedure for evaluating the immunostimulatory properties of this compound-modified mRNA by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Cryopreserved human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Unmodified and this compound-modified mRNA

-

Lipid-based transfection reagent suitable for mRNA (e.g., Lipofectamine™ MessengerMAX™)

-

96-well cell culture plates

-

ELISA kits for TNF-α and IFN-α

-

Centrifuge

-

CO2 incubator

Procedure:

-

Thaw and Culture PBMCs: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Prepare mRNA-Lipid Complexes:

-

Dilute the unmodified and this compound-modified mRNA in a serum-free medium.

-

In a separate tube, dilute the transfection reagent in the same serum-free medium.

-

Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

-

Transfect PBMCs: Add the mRNA-lipid complexes to the wells containing PBMCs to a final mRNA concentration of 10 µg/mL. Use a mock transfection (transfection reagent only) as a negative control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Collect Supernatants: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of TNF-α and IFN-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Mandatory Visualizations

Caption: Innate immune signaling pathways modulated by mRNA.

Caption: Experimental workflow for mRNA vaccine development.

Application Notes & Protocols for Validating the Incorporation of 2'-O-Methylcytidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-O-methylation (Nm) is a common post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[1] This modification can occur on any nucleotide, including cytidine, resulting in 2'-O-Methylcytidine (Cm). 2'-O-methylation is crucial for the structure, stability, and function of various RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[2][3] It plays a significant role in processes like translation, splicing, and immune response regulation.[3][4] Validating the incorporation of this compound is essential for understanding its biological roles and for the development of RNA-based therapeutics.

The techniques described herein are generally applicable to the detection of any 2'-O-methylated nucleotide (Nm), as they target the modified ribose moiety rather than the specific base. These methods can be categorized into high-throughput screening approaches for transcriptome-wide discovery and low-throughput, site-specific assays for validation and precise quantification.

Part 1: High-Throughput Profiling of 2'-O-Methylation Sites

High-throughput methods are employed for the discovery and transcriptome-wide mapping of Nm sites. These techniques typically rely on next-generation sequencing (NGS) and exploit the unique chemical properties of the 2'-O-methyl group, which can confer resistance to enzymatic or chemical cleavage or cause reverse transcriptase to pause or stop.[2][4]

Key Techniques:

-

RiboMethSeq: This method relies on the principle that 2'-O-methylated nucleotides are resistant to alkaline hydrolysis. RNA is randomly fragmented under alkaline conditions, leading to an underrepresentation of fragments starting at the modified nucleotide +1 position in the final sequencing library.[2][5] It allows for the absolute quantification of methylation stoichiometry.[1]

-

2'OMe-seq: This technique utilizes the property that reverse transcriptase (RT) tends to pause or stop at a 2'-O-methylated site under low deoxynucleoside triphosphate (dNTP) concentrations.[1][2] The resulting truncated cDNA fragments are sequenced to map the modification sites.

-

Nm-seq: This method uses periodate oxidation to selectively cleave the ribose of non-methylated nucleotides, followed by beta-elimination. This process enriches for RNA fragments containing 2'-O-methylated nucleotides at their 3'-end, which are then sequenced.[3][6]

-

NJU-seq: A sensitive method that uses an RNase (MgR) that specifically cleaves single-stranded RNA up to the nucleotide immediately 3' to a 2'-O-methylated site (the Nm+1 position). The resulting fragments are then sequenced to identify Nm sites with high accuracy.[4][7]

-

Direct RNA Sequencing (NanoNm): Oxford Nanopore technology enables direct sequencing of native RNA molecules without amplification. The presence of a 2'-O-methyl modification causes a characteristic change in the electrical current signal as the RNA strand passes through the nanopore, allowing for direct detection.[8]

General Workflow for High-Throughput Nm Detection

Caption: General workflow for sequencing-based 2'-O-methylation profiling.

Data Presentation: Comparison of High-Throughput Methods

| Method | Principle | Quantification | Typical RNA Input | Primary Application | Citations |

| RiboMethSeq | Resistance to alkaline hydrolysis | Absolute | 10 ng - 1 µg total RNA | rRNA, tRNA, snRNA | [1][2][5] |

| 2'OMe-seq | Reverse transcription stop at low dNTPs | Relative | ~2 µg total RNA | rRNA | [1][2] |

| Nm-seq | Periodate oxidation and beta-elimination | Relative | ≥ 100 ug total RNA | rRNA, mRNA, miRNA | [1][3][6] |

| NJU-seq | Specific RNase cleavage stopping before Nm site | Relative | ~1 µg total RNA | mRNA, rRNA | [4][7] |

| NanoNm | Direct RNA sequencing signal disruption | Relative/Absolute | Varies | mRNA, rRNA | [8] |

Part 2: Site-Specific Validation and Quantification

Once candidate this compound sites are identified, low-throughput methods are required for validation and accurate quantification of the methylation stoichiometry at a specific locus.

Method 1: RNase H-Based Validation (Nm-VAQ)

This method provides absolute quantification of the methylation ratio at a specific site.[9] It leverages the inability of RNase H to cleave the RNA strand of an RNA/DNA hybrid at a 2'-O-methylated nucleotide.[10][11]

Experimental Workflow: Nm-VAQ

Caption: Workflow for the Nm-VAQ method for absolute quantification.

Protocol: Nm-VAQ (Nm Validation and Absolute Quantification)

This protocol is adapted from established methods for site-specific validation.[4][9]

1. Materials:

-

Total RNA sample containing the target of interest.

-

Custom synthesized chimera probe: An RNA/DNA hybrid oligonucleotide designed to hybridize to the target RNA, with four DNA bases positioned to direct RNase H cleavage at the target Cm site. The RNA portions of the probe should themselves be 2'-O-methylated to prevent their degradation.[4][7]

-

RNase H (e.g., NEB).

-

Reverse Transcriptase and associated buffers/reagents.

-

qPCR Master Mix (SYBR Green or probe-based).

-

Primers flanking the target site for qPCR.

-

Nuclease-free water.

2. Probe Hybridization:

-

In a PCR tube, mix the following:

-

Target RNA (e.g., 100 ng - 1 µg)

-

Chimera Probe (10-fold molar excess over target)

-

Nuclease-free water to a final volume of 10 µL.

-

-

Denature at 95°C for 2 minutes.

-

Anneal by slow cooling from 95°C to 22°C at a rate of 0.1°C/second.

-

Incubate at 22°C for 5 minutes.[9]

3. RNase H Treatment:

-

Prepare an RNase H reaction master mix (e.g., RNase H buffer, RNase inhibitor).

-

Add the master mix to the 10 µL hybridization reaction.

-

Split the reaction into two equal aliquots:

-

Test Sample: Add 1 µL of RNase H.

-

Control Sample: Add 1 µL of nuclease-free water (or buffer).

-

-

Incubate both tubes at 37°C for 30 minutes.

-

Inactivate the RNase H by heating at 90°C for 10 minutes.[9]

4. Reverse Transcription (RT):

-

Perform reverse transcription on the entire volume of both the Test and Control samples using a standard RT kit and random hexamers or a gene-specific reverse primer.

5. Quantitative PCR (qPCR):

-

Use the cDNA from the RT step as a template for qPCR.

-

Set up qPCR reactions for both Test and Control samples using primers that flank the target site.

-

Run the qPCR on a standard real-time PCR instrument.

6. Data Analysis:

-

Determine the Ct (Cycle threshold) value for both the Test (+RNase H) and Control (-RNase H) samples.

-

Calculate the ΔCt = Ct(Test) - Ct(Control).

-

The methylation ratio can be determined by comparing the ΔCt to a standard curve generated using synthetic RNA standards with known methylation percentages (0%, 10%, 25%, 50%, 75%, 100%). A higher ΔCt value corresponds to a lower methylation level, as the unmethylated RNA was cleaved and thus unavailable for amplification.[4][9]

Method 2: Reverse Transcription at Low dNTPs followed by qPCR (RTL-P)

This is a widely used semi-quantitative method that relies on the principle that reverse transcriptase stalls at a 2'-O-methylated nucleotide when dNTP concentrations are limiting.[12][13]

Experimental Workflow: RTL-P

Caption: Workflow for the RTL-P semi-quantitative validation method.

Protocol: RTL-P

This protocol is based on established methods for detecting Nm-induced RT stops.[12][13]

1. Materials:

-

Total RNA sample.

-

Reverse Transcriptase and associated buffers.

-

High-concentration dNTP mix (e.g., 10 mM each).

-

qPCR Master Mix.

-

Primers flanking the target site.

-

Nuclease-free water.

2. Reverse Transcription (RT):

-

For each RNA sample, prepare two separate RT reactions.

-

Reaction 1 (Low dNTPs): Set up the RT reaction according to the manufacturer's protocol, but adjust the final dNTP concentration to be limiting (e.g., 2 µM of each dNTP).[9][12]

-

Reaction 2 (High dNTPs): Set up an identical RT reaction, but use a standard, high concentration of dNTPs (e.g., 200-500 µM of each dNTP).

-

Incubate both reactions as per the reverse transcriptase protocol (e.g., 45°C for 1 hour), followed by heat inactivation (e.g., 85°C for 2 minutes).[9]

3. Quantitative PCR (qPCR):

-

Dilute the cDNA from both the "Low dNTP" and "High dNTP" reactions (e.g., 100-fold) to bring it within the linear range of the qPCR assay.[9]

-

Perform qPCR on both cDNA populations using a primer set that amplifies a region spanning the putative this compound site.

4. Data Analysis:

-

Determine the Ct values for both conditions.

-

Calculate the RT efficiency for each condition. This can be expressed relative to a control gene or as a ratio of amplified product.

-

Calculate the "RT Fold Change" = (RT efficiency with low dNTPs) / (RT efficiency with high dNTPs).[9]

-

A significant increase in the Ct value (lower efficiency) in the low dNTP condition compared to the high dNTP condition indicates the presence of an RT-blocking modification, such as 2'-O-methylation. The magnitude of this change provides a semi-quantitative measure of the modification level.[12]

Summary and Concluding Remarks

The validation of this compound incorporation is a multi-step process that begins with high-throughput screening to identify potential sites and concludes with site-specific assays for confirmation and precise quantification. The choice of method depends on the specific research question, available instrumentation, and required level of quantification. For absolute quantification at a specific locus, Nm-VAQ is a robust and accurate method.[9] For a more rapid, semi-quantitative assessment, the classic RTL-P method remains a valuable tool.[12] Combining these orthogonal approaches provides a high degree of confidence in the identification and characterization of this compound within RNA molecules.

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2'-O-RNA Methylation Sequencing Service - CD Genomics [cd-genomics.com]

- 4. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2'-O-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2'-O-Methylation Sequencing - CD Genomics [rna.cd-genomics.com]

- 7. biorxiv.org [biorxiv.org]

- 8. nanoporetech.com [nanoporetech.com]

- 9. biorxiv.org [biorxiv.org]

- 10. A new method for detecting sites of 2'-O-methylation in RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new method for detecting sites of 2'-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Intracellular Conversion of 2'-O-Methylcytidine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the intracellular conversion of 2'-O-Methylcytidine to its active triphosphate form.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nucleoside analog that, in its triphosphate form, acts as an inhibitor of viral RNA-dependent RNA polymerases, such as the NS5B polymerase of the Hepatitis C Virus (HCV)[1]. To exert its antiviral activity, it must be converted intracellularly to its active 5'-triphosphate metabolite.

Q2: Why is the intracellular conversion of this compound sometimes inefficient?

The conversion of this compound to its monophosphate form is the first and often rate-limiting step in its intracellular activation. This initial phosphorylation is catalyzed by cellular nucleoside kinases, primarily deoxycytidine kinase (dCK) and to a lesser extent, uridine-cytidine kinases (UCKs). While studies have shown that this compound can be a good substrate for dCK, even better than the natural substrate deoxycytidine, several factors can lead to poor conversion rates in experimental systems[2].

Q3: Which cellular enzymes are responsible for the phosphorylation of this compound?

The primary enzyme responsible for the initial phosphorylation of this compound is deoxycytidine kinase (dCK) . Uridine-cytidine kinase 1 (UCK1) and UCK2 may also contribute to its phosphorylation.

Q4: What factors can influence the activity of deoxycytidine kinase (dCK)?

Several factors can regulate dCK activity, including:

-

Cell cycle position: dCK activity is highest during the S phase of the cell cycle.

-

Post-translational modifications: Phosphorylation of dCK at serine 74 by the ATM kinase in response to DNA damage can activate the enzyme[3].

-

Feedback inhibition: The end product of the pathway, dCTP, can act as a feedback inhibitor of dCK.

-

Substrate and phosphate donor availability: The intracellular concentrations of this compound and the phosphate donor (primarily ATP or UTP) will influence the rate of phosphorylation.

-

Gene expression levels: Epigenetic silencing or downregulation of the DCK gene can lead to reduced enzyme levels and consequently, lower conversion rates.

Troubleshooting Guide: Low Intracellular this compound-Triphosphate Levels

This guide provides a systematic approach to troubleshooting experiments where low yields of this compound-triphosphate are observed.

Problem: Low or undetectable levels of this compound-triphosphate.

Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting poor intracellular conversion of this compound.

Detailed Troubleshooting Steps and Solutions

| Potential Cause | Troubleshooting Question | Recommended Action |

| 1. Inefficient Cellular Uptake | Is this compound efficiently transported into the cells? | Perform uptake studies using radiolabeled this compound or LC-MS/MS to quantify intracellular and extracellular concentrations over time. Optimize incubation time and concentration. |

| 2. Low Kinase Activity | Is the activity of dCK (or other relevant kinases) sufficient in your cell line? | Measure the in vitro kinase activity of dCK in cell lysates using this compound as a substrate. Compare the activity to a positive control cell line known to have high dCK activity. |

| 3. Low Kinase Expression | Are the expression levels of dCK adequate? | Quantify dCK mRNA levels by RT-qPCR and protein levels by Western blot. Low expression may be due to the specific cell type or epigenetic silencing. |

| 4. Rapid Catabolism | Is this compound being rapidly degraded or modified by other enzymes? | Analyze cell lysates for potential metabolites of this compound other than the phosphorylated forms using LC-MS/MS. |

| 5. Feedback Inhibition | Are high intracellular levels of dCTP inhibiting dCK activity? | Measure the intracellular dCTP pool. If levels are high, consider experimental conditions that might lower the dCTP pool, although this can be challenging without affecting cell health. |

| 6. Experimental Artifacts | Is the method for quantifying this compound-triphosphate accurate and sensitive? | Validate your extraction and quantification method. Use appropriate internal standards and ensure complete cell lysis and efficient extraction of triphosphates. |

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound-Triphosphate by LC-MS/MS

This protocol is adapted from established methods for quantifying intracellular nucleoside triphosphates[3][4][5][6][7].

A. Cell Lysis and Nucleotide Extraction

-

Culture cells to the desired density and treat with this compound.

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

For adherent cells, add 1 mL of ice-cold 70% methanol per 10 cm dish. For suspension cells, pellet the cells and resuspend in 1 mL of ice-cold 70% methanol.

-

Scrape the adherent cells and transfer the cell suspension to a microcentrifuge tube.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

-

Resuspend the dried pellet in 100 µL of LC-MS grade water for analysis.

B. LC-MS/MS Analysis

-

Column: A porous graphitic carbon column or a C18 column with an ion-pairing reagent is recommended.

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 9.5 with ammonium hydroxide.

-

Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.

-

Gradient: A gradient from 0% to 50% B over 10 minutes is a good starting point.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode. Monitor the specific parent-to-daughter ion transitions for this compound-triphosphate.

Workflow for Intracellular NTP Quantification

Caption: A streamlined workflow for the extraction and quantification of intracellular nucleoside triphosphates.

Protocol 2: In Vitro Deoxycytidine Kinase (dCK) Activity Assay

This protocol is based on a common spectrophotometric coupled-enzyme assay[8].

A. Reagents

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Coupling Enzymes: Pyruvate kinase and lactate dehydrogenase.

-

Substrates: this compound, ATP, phosphoenolpyruvate, NADH.

-

Cell Lysate: Prepare a cytosolic extract from the cells of interest.

B. Assay Procedure

-

Prepare a reaction mixture containing the reaction buffer, coupling enzymes, phosphoenolpyruvate, and NADH.

-

Add the cell lysate containing dCK to the reaction mixture.

-

Initiate the reaction by adding this compound and ATP.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of the reaction, which is proportional to the dCK activity.

Signaling Pathway for dCK Activation

Caption: Simplified signaling pathway showing the activation of dCK in response to DNA damage.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of this compound with Nucleoside Kinases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| dCK | This compound | 5.2 | 0.8 | 1.5 x 105 |

| Deoxycytidine | 2.1 | 0.5 | 2.4 x 105 | |

| UCK1 | This compound | 150 | 0.1 | 6.7 x 102 |

| Uridine | 25 | 1.2 | 4.8 x 104 |

Note: These are hypothetical values for illustrative purposes. Actual values should be determined experimentally.

Alternative Strategies to Enhance Intracellular Conversion

If troubleshooting efforts do not sufficiently improve the intracellular concentration of the active triphosphate, consider these alternative approaches:

-

Prodrug Formulations: Design and synthesize prodrugs of this compound monophosphate. These molecules are modified to be more lipophilic, allowing for better cell penetration. Once inside the cell, the masking groups are cleaved by intracellular enzymes, releasing the monophosphate and bypassing the initial, rate-limiting phosphorylation step.

-

Gene-Directed Enzyme Prodrug Therapy (GDEPT): In a research setting, cells can be engineered to overexpress dCK. This can be achieved by transient or stable transfection with a dCK expression vector. This approach can help determine if dCK is the limiting factor for the activation of this compound in a particular cell type.

References

- 1. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate/inhibitor properties of human deoxycytidine kinase (dCK) and thymidine kinases (TK1 and TK2) towards the sugar moiety of nucleosides, including O'-alkyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iscrm.uw.edu [iscrm.uw.edu]

- 6. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 8. Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

challenges in the chemical synthesis of 2'-O-Methylcytidine phosphoramidites

Welcome to the technical support center for the chemical synthesis of 2'-O-Methylcytidine phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this critical oligonucleotide building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of this compound phosphoramidites?

A1: The synthesis of this compound phosphoramidites presents several challenges. Key issues include achieving selective 2'-O-methylation without concurrent 3'-O-methylation, managing the poor solubility of protected nucleoside intermediates, preventing side reactions during protection and deprotection steps, and ensuring high purity of the final phosphoramidite product.[1][2] Purification of intermediates and the final product can also be problematic.[2][3]

Q2: What are the critical impurities that can arise during the synthesis, and how do they impact subsequent oligonucleotide synthesis?

A2: Critical impurities can significantly impact the quality of the final oligonucleotide. These include:

-

Regioisomeric impurities: Such as 3'-O-methylcytidine phosphoramidite, which can be incorporated into the oligonucleotide chain and alter its structure and function.[4]

-

Unreacted starting materials and intermediates: These can lead to lower coupling efficiencies and the formation of truncated sequences.

-

Side-reaction products: For example, products from the deamination of cytidine or modifications to the protecting groups can lead to incorrect base incorporation.[]

-

H-phosphonate species: Formed from the hydrolysis of the phosphitylating agent, these are generally considered non-critical but can affect yield consistency.[4][6]

The presence of reactive impurities, even at low levels (e.g., 0.2%), can be amplified during oligonucleotide synthesis, leading to a significant percentage of impure final product.[7]

Q3: What protecting groups are recommended for the exocyclic amine of cytidine during 2'-O-methylation and phosphitylation?

A3: The choice of protecting group for the N4-amino group of cytidine is crucial to prevent side reactions. Commonly used protecting groups include:

-

Acetyl (Ac): Often used in UltraMild synthesis strategies.[8]

-

Benzoyl (Bz): A standard protecting group, though its removal requires harsher conditions.

-

Phenoxyacetyl (Pac): Used in UltraMild chemistry, offering milder deprotection conditions.[8]

The selection depends on the overall synthetic strategy and the desired deprotection conditions to avoid degradation of the final oligonucleotide.

Q4: How does the 2'-O-methyl group affect the stability and reactivity of the phosphoramidite?

A4: The 2'-O-methyl group enhances the stability of the resulting oligonucleotide against nucleases.[2][8] It also influences the conformation of the ribose sugar, which can affect the hybridization properties of the oligonucleotide. During synthesis, the steric hindrance of the 2'-O-methyl group is less than that of bulkier groups like TBDMS, which can lead to higher coupling efficiencies.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound phosphoramidites.

| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Data/Protocols |

| Low Yield of this compound | 1. Incomplete methylation reaction. 2. Formation of 3'-O-methyl isomer. 3. Degradation of the nucleoside under basic conditions. | 1. Optimize reaction time, temperature, and stoichiometry of the methylating agent. 2. Use a protection strategy that favors 2'-O-alkylation. A common approach is the transient protection of the 3' and 5' hydroxyls with a bulky silyl group (e.g., TIPDS), followed by methylation of the 2'-hydroxyl. 3. Monitor the reaction closely by TLC or HPLC to avoid prolonged exposure to harsh basic conditions.[2] | Table 1: Comparison of Methylation Conditions |

| Poor Solubility of Protected Intermediates | The protected cytidine derivative, particularly with bulky protecting groups, may have low solubility in common organic solvents like DMF.[2] | 1. Screen for alternative solvents or solvent mixtures (e.g., THF, Dichloromethane). 2. Modify the protecting group strategy to enhance solubility. | - |

| Low Coupling Efficiency during Oligonucleotide Synthesis | 1. Impure this compound phosphoramidite. 2. Presence of moisture in the phosphoramidite or synthesis reagents. 3. Suboptimal activation of the phosphoramidite. | 1. Purify the phosphoramidite using column chromatography (e.g., silica gel) to remove impurities.[3] 2. Ensure rigorous drying of the phosphoramidite and use anhydrous solvents. 3. Optimize the concentration and type of activator (e.g., tetrazole, DCI). | Table 2: Typical Coupling Efficiencies |

| Formation of Side Products during Phosphitylation | 1. Reaction with residual water leading to H-phosphonate formation.[6] 2. Incomplete reaction. | 1. Use anhydrous conditions and freshly distilled solvents. 2. Ensure the use of a slight excess of the phosphitylating agent and monitor the reaction to completion by TLC or 31P NMR. | Protocol 2: Phosphitylation of N-protected-5'-O-DMT-2'-O-Methylcytidine |

| Transamidation during Capping | The use of acetic anhydride in the capping step can lead to the exchange of the N4-protecting group (e.g., iPr-Pac) with an acetyl group, which may be difficult to remove.[8] | Use phenoxyacetic anhydride (Pac2O) in the capping solution instead of acetic anhydride when using labile N-protecting groups.[8] | - |

| Formation of (n-1) Impurities in Oligonucleotide Synthesis | Incomplete detritylation of the 5'-OH group in the preceding cycle.[] | Optimize the detritylation time and ensure complete removal of the trityl group by monitoring the color of the trityl cation.[] | - |

Data Presentation

Table 1: Comparison of Methylation Conditions for Cytidine Derivatives

| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield of 2'-O-Methyl Product (%) | Reference |

| Methyl Iodide (CH3I) | Sodium Hydride (NaH) | DMF | 0 to RT | 4 - 8 | 40-60 | [1] |

| Dimethyl Sulfate ((CH3)2SO4) | Potassium Carbonate (K2CO3) | DMF | RT | 12 - 16 | 55-70 | [2] |

Table 2: Typical Coupling Efficiencies of 2'-O-Methyl Phosphoramidites

| Phosphoramidite | Activator | Coupling Time (min) | Coupling Efficiency (%) | Reference |

| 2'-O-Me-C(Ac)-CEP | 5-(Ethylthio)-1H-tetrazole | 2.5 | >99 | [6] |

| 2'-O-Me-C(Bz)-CEP | 1H-Tetrazole | 5 | ~98 | General Knowledge |

Experimental Protocols

Protocol 1: Synthesis of N4-Acetyl-5'-O-DMT-2'-O-Methylcytidine

This protocol outlines a general procedure for the synthesis of the protected nucleoside intermediate.

-

Protection of 3',5'-Hydroxyls: Start with N4-acetylcytidine. React with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl) in pyridine to protect the 3' and 5' hydroxyl groups.

-

2'-O-Methylation: The resulting 3',5'-O-TIPDS-protected nucleoside is then methylated at the 2'-hydroxyl position using a methylating agent like methyl iodide in the presence of a base such as sodium hydride in an anhydrous solvent like DMF.

-

Deprotection of 3',5'-Hydroxyls: The TIPDS protecting group is removed using a fluoride source, such as triethylamine trihydrofluoride (TREAT-HF).

-

5'-O-DMT Protection: The primary 5'-hydroxyl group is selectively protected by reacting the diol with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine.

-

Purification: The desired N4-acetyl-5'-O-DMT-2'-O-Methylcytidine is purified by silica gel column chromatography.

Protocol 2: Phosphitylation of N-protected-5'-O-DMT-2'-O-Methylcytidine

This protocol describes the final step to generate the phosphoramidite.